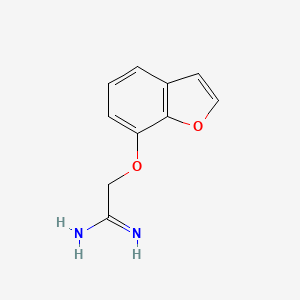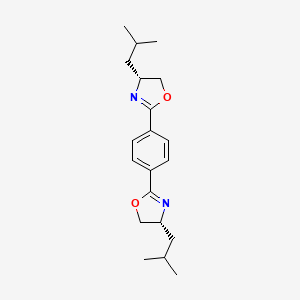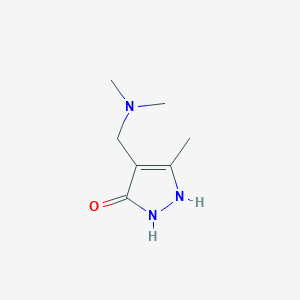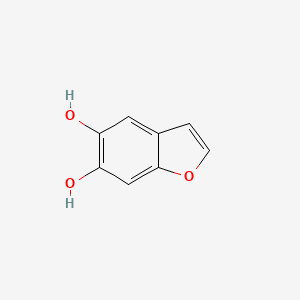![molecular formula C7H3ClINO B12869813 2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
2-Chloro-4-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Chloro-4-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-4-iodobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles with different oxidation states.
Coupling Reactions: The presence of halogen atoms makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Scientific Research Applications
2-Chloro-4-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the functional groups attached to the benzoxazole ring and the specific biological system being studied .
Comparison with Similar Compounds
2-Chloro-4-iodobenzo[d]oxazole can be compared with other benzoxazole derivatives such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency and selectivity.
2-Chloro-5-iodobenzo[d]oxazole: A structural isomer with potentially different reactivity and biological properties.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-chloro-4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
InChI Key |
BQCVKJLQLKBJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)



![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)




